GeA-69

PARP14 Allosteric inhibition Macrodomain

Research on PARP14's non-catalytic macrodomain functions is hindered by the absence of selective probes, as clinical PARP1/2 inhibitors do not target this domain. GeA-69 (CAS 2143475-98-1) is the first and only validated cell-permeable, allosteric inhibitor of the PARP14 macrodomain 2 (MD2), enabling specific interrogation of ADP-ribosylation reader activity. • Selectively inhibits PARP14 MD2 (Kd 860 nM, IC50 720 nM) via a unique allosteric mechanism, displacing bound ADPR without inhibiting PARP1 catalytic activity. • Validated in live cells to prevent PARP14 recruitment to DNA damage sites at 50-250 µM, a functional readout unachievable with clinical PARP inhibitors. • Distinguished selectivity profile over 11 human macrodomains and 46 kinases, ensuring phenotypic confidence; supplied with analytical data for procurement reliability.

Molecular Formula C20H16N2O
Molecular Weight 300.4 g/mol
Cat. No. B607624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeA-69
SynonymsGeA-69;  GeA69;  GeA 69
Molecular FormulaC20H16N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34
InChIInChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23)
InChIKeyLDPDVNYCIOHPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GeA-69: Selective PARP14 Macrodomain 2 Inhibitor


GeA-69 (CAS 2143475-98-1) is a cell-permeable, selective allosteric inhibitor targeting macrodomain 2 (MD2) of poly(ADP-ribose) polymerase 14 (PARP14) with a Kd of 860 nM (ITC) and IC50 of 720 nM [1]. Unlike clinical PARP1/2 catalytic inhibitors (olaparib, talazoparib, niraparib, rucaparib, veliparib) that competitively target NAD⁺ binding sites at nanomolar potencies [2], GeA-69 binds to an allosteric pocket distinct from the ADPR recognition site, displacing bound ADPR via conformational rearrangement rather than direct competition . As the first and only characterized small-molecule inhibitor of any PARP macrodomain, GeA-69 enables interrogation of PARP14's non-catalytic, ADP-ribosylation reader functions in DNA damage signaling and immune regulation—a dimension inaccessible with conventional PARP inhibitors .

Allosteric inhibitor of PARP14 macrodomain 2 (MD2)
Cell-permeable probe for ADP-ribosylation reader studies
Reported as first characterized PARP macrodomain inhibitor; distinct from clinical PARP1/2 catalytic inhibitors

Why Clinical PARP Inhibitors Cannot Substitute for GeA-69


Clinical PARP inhibitors (olaparib, talazoparib, niraparib, rucaparib, veliparib) are designed as competitive NAD⁺-binding site inhibitors of PARP1/2 catalytic domains with IC50 values in the low nanomolar range (0.56–5 nM for PARP1) [1]. These compounds do not inhibit PARP14 macrodomains; conversely, GeA-69 does not inhibit PARP1 catalytic activity. The macrodomains of PARP14 function as ADP-ribosylation reader modules that recognize and bind ADPR modifications on proteins, independent of PARP14's own catalytic activity [2]. GeA-69 is the only tool compound validated to engage PARP14 MD2 in intact cells and prevent its recruitment to DNA damage sites . Substituting a clinical PARP1/2 inhibitor for GeA-69 in experiments designed to probe PARP14 macrodomain function would yield no effect on the intended target and may instead introduce confounding PARP1/2 inhibition artifacts [2]. The target space addressed by GeA-69—allosteric macrodomain inhibition—is orthogonal to the catalytic domain targeting of clinical PARP inhibitors, making functional substitution impossible.

GeA-69 (Target Probe)
Clinical PARP1/2 Inhibitors (Common Substitute)
Why Substitution May Not Transfer
Allosteric PARP14 MD2 inhibition
Competitive NAD⁺-site inhibition of PARP1/2 catalytic domains
Target class mismatch: PARP14 macrodomain reader function is orthogonal to PARP1/2 catalytic activity; clinical inhibitors do not engage MD2
Direct blockade of MD2 recruitment to DNA damage sites
Indirect loss of MD2 recruitment via PARP1 inhibition, not MD2 targeting
Functional readout differs in mechanism; olaparib-treated cells lose PARP1 activity, confounding macrodomain-specific interpretation
Exclusive PARP14 MD2 selectivity (no binding to 11 other macrodomains)
Broader PARP family inhibition (e.g., rucaparib, niraparib hit multiple PARPs)
Selectivity profile may shift phenotype attribution; off-target catalytic inhibition complicates macrodomain-focused studies

GeA-69: Target Engagement and Selectivity Evidence


Allosteric Binding Mode vs. PARP1/2 Catalytic Inhibitors

GeA-69 binds to an allosteric pocket within PARP14 MD2, remote from the ADPR binding site, as demonstrated by X-ray crystallography of the GeA-69 analogue MnK2-13 (KD = 2.1 µM) in complex with PARP14 MD2 (PDB: 5O2D). Superimposition with the ADPR-bound structure revealed that inhibitor binding displaces a loop (P1130-P1140) into the ADPR binding site, sterically preventing ADPR recognition [1]. ITC competition experiments confirmed that in the presence of 80 µM GeA-69, ADPR binding to PARP14 MD2 was undetectable, whereas ADPR bound with a KD of 7.8 µM in the absence of inhibitor [2]. In contrast, clinical PARP inhibitors (olaparib, talazoparib, niraparib, rucaparib, veliparib) act as competitive NAD⁺ analogs targeting the catalytic domains of PARP1/2 (PARP1 IC50 range: 0.56–5 nM) [3].

Binding Mode
Head-to-head
Allosteric pocket distinct from ADPR site; ADPR binding eliminated at 80 µM GeA-69 (ITC). Clinical PARP inhibitors act as competitive NAD⁺ analogs.
Supports orthogonal macrodomain inhibition probe
X-ray crystallography PDB 5O2D, ITC competition assay
PARP14 Allosteric inhibition Macrodomain

Exceptional Macrodomain Family Selectivity

GeA-69 was tested against eleven representative human macrodomain proteins (including MacroD1, MacroD2, TARG1, ALC1, and PARP family macrodomains) using AlphaScreen (200 µM compound), BLI (50 µM), or ITC (30 µM) assays. Binding was detected exclusively to PARP14 MD2, with no measurable interaction with any other macrodomain family member [1]. Additional profiling against 46 kinases representing diverse phylogenetic branches showed no significant thermal stability shifts, confirming absence of off-target kinase binding [2]. This selectivity profile contrasts with clinical PARP inhibitors such as rucaparib and niraparib, which exhibit off-target secondary pharmacology activities across multiple PARP family members beyond PARP1/2 [3].

Macrodomain Selectivity
Head-to-head
Binding detected only to PARP14 MD2 among 11 human macrodomains; no binding to 46 kinases. Clinical PARP inhibitors show broader PARP family off-targets.
Enables clean PARP14 MD2-specific biology interpretation
AlphaScreen, BLI, ITC, thermal shift assays
PARP14 Macrodomain selectivity Chemical probe

Live-Cell PARP14 MD2 Recruitment Blockade

In U-2 OS cells expressing YFP-PARP14 MD2, GeA-69 pre-treatment (2 hours) significantly decreased macrodomain recruitment to laser-induced DNA damage sites at 50 µM and completely prevented recruitment at 250 µM [1]. The negative control compound MnK2-68 showed no effect, and GeA-69 did not affect recruitment of an alternative macrodomain-containing protein, YFP-ALC1, confirming target specificity . In contrast, clinical PARP1/2 inhibitors such as olaparib do not inhibit PARP14 MD2 recruitment; rather, PARP14 MD2 recruitment depends on PARP1 activity, as demonstrated by loss of recruitment in PARP1⁻/⁻ cells and upon olaparib treatment [2].

Recruitment Blockade
Head-to-head
50 µM significantly decreased YFP-PARP14 MD2 recruitment to DNA damage; 250 µM completely prevented it. Olaparib indirectly ablates recruitment via PARP1 inhibition.
Titratable functional readout for PARP14 MD2 engagement
U-2 OS cells, live-cell confocal imaging
DNA damage repair PARP14 recruitment Live-cell imaging

High Cell Permeability Profile

Parallel artificial membrane permeability assay (PAMPA) demonstrated that GeA-69 is highly cell permeable with a logPe of -3.5 across three representative pH values (4.0, 6.8, 8.0) [1]. Cellular permeability profiling in HeLa, U-2 OS, and HEK293 cells showed 98% transcellular passage versus 2% paracellular passage across the membrane . This high passive permeability facilitates intracellular target engagement without requiring active transport mechanisms. Clinical PARP inhibitors exhibit variable permeability profiles; veliparib, for instance, shows limited blood-brain barrier penetration compared to olaparib and talazoparib [2].

Cell Permeability
Reported
PAMPA logPe = -3.5; 98% transcellular passage across HeLa, U-2 OS, HEK293
Reliable intracellular exposure across pH 4.0–8.0
pH-independent passive permeability
Cell permeability PAMPA In vitro ADME

Moderate Cytotoxicity Window

Metabolic activity assays (72-hour exposure) in HeLa, HEK293, and U-2 OS cells revealed moderate cytotoxicity with EC50 values of 58 µM, 54 µM, and 52 µM, respectively [1]. These EC50 values are approximately 60- to 70-fold higher than the Kd for target engagement (0.86 µM), providing a substantial therapeutic window for functional studies at concentrations that achieve target occupancy without inducing cytotoxicity . Clinical PARP inhibitors, by contrast, are designed for potent cytotoxicity in BRCA-mutant or homologous recombination-deficient cancer cells, with GI50 values often in the low nanomolar to sub-micromolar range, limiting their utility as clean chemical probes in non-oncology contexts [2].

Viability Endpoint Window
Reported
EC50 52–58 µM (HeLa, HEK293, U-2 OS, 72 h); ~60-fold above target engagement Kd
Supports target occupancy studies without confounding viability effects
Endpoint context may vary across cell models
Cytotoxicity Cell viability Chemical probe

High Purity and Analytical Traceability

Commercial suppliers report GeA-69 purity ranging from ≥98% (HPLC) to 99.99% with available Certificates of Analysis including HPLC chromatograms and NMR spectra . Ace Therapeutics reports 99.97% purity for solid form [1], while Selleck Chemicals reports 99.99% purity with NMR and HPLC validation . These purity specifications meet or exceed the ≥95% threshold recommended for high-quality chemical probes and compare favorably with commercial clinical PARP inhibitor reference standards, which typically specify ≥98–99% purity [2].

Purity & Traceability
Supplier data
≥98% to 99.99% (HPLC), COA with NMR and HPLC documentation available
Supports reproducible procurement and assay consistency
Analytical traceability review recommended
Chemical probe quality Purity Analytical chemistry

GeA-69: Validated Research Applications


PARP14 Macrodomain in DNA Damage Signaling

GeA-69 enables researchers to specifically interrogate PARP14 MD2's role as an ADP-ribosylation reader in DNA damage repair pathways. Pre-treatment of U-2 OS cells with 50–250 µM GeA-69 for 2 hours significantly reduces or completely prevents PARP14 MD2 recruitment to laser-induced DNA damage sites, as demonstrated by live-cell confocal imaging [1]. This functional readout cannot be achieved with clinical PARP1/2 inhibitors (olaparib, etc.), which indirectly eliminate recruitment by inhibiting PARP1 catalytic activity rather than directly targeting the macrodomain [2]. GeA-69 thus provides a unique tool for distinguishing PARP14's catalytic versus non-catalytic functions.

PARP14 Target Validation in Cancer and Inflammation

PARP14 is implicated as a pro-survival protein in B-cell lymphoma, hepatocellular carcinoma, and inflammatory diseases including Th2-mediated allergic responses [1]. GeA-69 is the first and currently only small-molecule inhibitor validated to engage PARP14 MD2 in intact cells, making it the essential tool compound for target validation studies in these disease contexts [2]. Its exceptional selectivity over 11 other human macrodomains and 46 kinases ensures that observed phenotypes can be confidently attributed to PARP14 MD2 inhibition rather than off-target effects [3].

ADP-Ribosylation Reader Domain Biology

GeA-69 serves as a foundational chemical probe for the emerging field of macrodomain pharmacology. Co-crystallization of the GeA-69 analogue MnK2-13 with PARP14 MD2 (PDB: 5O2D, 1.6 Å resolution) revealed an allosteric binding pocket that displaces the P1130-P1140 loop into the ADPR binding site, providing a structural blueprint for developing inhibitors of other disease-relevant macrodomains [1]. The AlphaScreen displacement assay developed for GeA-69 discovery is adaptable for screening additional macrodomain family members, positioning GeA-69 as both a biological tool and a template for medicinal chemistry optimization [2].

PARP14 in Immune Regulation and Tumor Microenvironment

Recent studies implicate PARP14 in promoting tumor-associated macrophage polarization and suppressing anti-tumor immunity via STAT6-dependent transcriptional programs [1]. GeA-69's cell-permeable profile (PAMPA logPe = -3.5; 98% transcellular passage) and moderate cytotoxicity (EC50 ≈ 50–60 µM across multiple cell lines) enable its use in co-culture and immune cell assays at concentrations that achieve macrodomain engagement without compromising cell viability [2]. This positions GeA-69 as a key reagent for dissecting PARP14's immunomodulatory functions, a dimension inaccessible to clinical PARP1/2 inhibitors which are optimized for cytotoxicity rather than immune pathway interrogation [3].

Application
Selection Property
Validation Focus
PARP14 MD2 recruitment in DNA damage signaling
Allosteric macrodomain 2 inhibition
Live-cell recruitment endpoint with laser micro-irradiation
PARP14 target engagement in cancer and inflammatory contexts
Macrodomain family selectivity profile
Phenotype attribution without off-target confounding
Macrodomain pharmacology and structural probe studies
Co-crystal structure-based allosteric pocket template
ADPR binding site displacement mechanism
PARP14 immunomodulatory pathway research
Cell-permeable, viability-compatible profile
STAT6-dependent transcriptional program readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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